molecular formula C11H17NO3S B5542952 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide

Cat. No. B5542952
M. Wt: 243.32 g/mol
InChI Key: NYWANQPPIKBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide" is a compound of interest in the field of chemistry due to its unique structural and chemical properties. The compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry, catalysis, and material science.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of suitable amine precursors with sulfonyl chlorides in the presence of a base. For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide starts with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring. Crystallographic studies have revealed that the supramolecular architecture of these compounds can be influenced by various intermolecular interactions, such as C—H⋯πaryl interactions and C—H⋯O hydrogen bonds, leading to different dimensional architectures (Rodrigues et al., 2015).

Scientific Research Applications

Photochemical Properties for Therapeutic Applications

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide derivatives have been synthesized and characterized for their photochemical properties, which are crucial for applications in photodynamic therapy (PDT). A study highlighted the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Characterizations

Research on the synthesis and structural characterization of compounds related to 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide reveals diverse applications. For instance, the synthesis and X-ray crystallography studies of luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate provide insights into luminescence properties, which could be leveraged in materials science and engineering (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Potential Therapeutic Applications

A study synthesized and evaluated a series of sulfonamides derived from 4-methoxyphenethylamine for their inhibitory effects on acetylcholinesterase, demonstrating significant potential as therapeutic agents for Alzheimer’s disease. This suggests that derivatives of 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide may hold promise in the development of treatments for neurodegenerative diseases (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Enzyme Inhibitory Kinetics and Computational Study

Another research avenue involves the use of quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This highlights the role of 4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide derivatives in corrosion prevention, an important aspect in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

properties

IUPAC Name

4-methoxy-N,N,2,3-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-8-9(2)11(7-6-10(8)15-5)16(13,14)12(3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWANQPPIKBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.